[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate
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Overview
Description
The compound [(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a tetracyclic framework, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. Its multiple chiral centers and functional groups suggest that it might interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its complex structure might allow it to interact with multiple molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool for industrial applications.
Mechanism of Action
The mechanism by which [(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate
- [(2S,3R,5R,6E,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-{(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-{(8S)-9-[(2R,3R,4R,5R,6S)-6-{(2S,3S,4E,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-{(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-{(2S,3Z,5E,8R, 9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6 …
Uniqueness
The uniqueness of this compound lies in its complex structure and multiple chiral centers. This makes it a valuable compound for studying stereochemistry and chiral interactions in chemical and biological systems.
Properties
CAS No. |
74749-35-2 |
---|---|
Molecular Formula |
C34H48O10 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate |
InChI |
InChI=1S/C34H48O10/c1-18(36)40-22-15-20-26(38)42-28-34(20,32(8)14-10-12-30(5,6)25(22)32)44-27(43-28)21-16-23(41-19(2)37)24-29(3,4)11-9-13-31(24,7)33(21,39)17-35/h15-17,22-28,38-39H,9-14H2,1-8H3/t22-,23-,24+,25+,26?,27?,28+,31+,32+,33-,34+/m1/s1 |
InChI Key |
ASRYDWWUAZEWIH-QXSHUVCSSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=C2C(O[C@@H]3[C@@]2([C@@]4([C@@H]1C(CCC4)(C)C)C)OC(O3)C5=C[C@H]([C@@H]6[C@@]([C@]5(C=O)O)(CCCC6(C)C)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)OC1C=C2C(OC3C2(C4(C1C(CCC4)(C)C)C)OC(O3)C5=CC(C6C(CCCC6(C5(C=O)O)C)(C)C)OC(=O)C)O |
Origin of Product |
United States |
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